1,1,4,7,7,8-Hexamethyl-S-hydrindacene
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Overview
Description
1,1,4,7,7,8-Hexamethyl-S-hydrindacene, commonly known as HHS, is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a highly fluorescent molecule that has been widely used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of HHS is based on its unique fluorescent properties. HHS emits light when excited by ultraviolet or visible light. The emitted light can be detected and measured, which makes HHS an ideal probe for the detection of various biological molecules. The mechanism of action of HHS has been extensively studied and is well understood.
Biochemical And Physiological Effects
HHS has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with biological processes. HHS has been used in various in vitro and in vivo studies without any adverse effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using HHS in lab experiments is its unique fluorescent properties. HHS emits light at a specific wavelength, which makes it easy to detect and measure. In addition, HHS is stable and can be stored for long periods of time without degradation. However, one of the limitations of using HHS is its cost. HHS is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of HHS in scientific research. One area of focus is the development of new biosensors for the detection of various diseases. HHS has also been used in the development of OLEDs and OFETs, and there is potential for further research in this area. In addition, there is potential for the use of HHS in drug delivery systems and cancer therapy.
Conclusion:
In conclusion, 1,1,4,7,7,8-Hexamethyl-S-hydrindacene (HHS) is a highly fluorescent molecule that has been widely used in scientific research. Its unique properties have made it an ideal probe for the detection of various biological molecules and the development of biosensors. The synthesis method of HHS has been well established, and its mechanism of action is well understood. While HHS has minimal biochemical and physiological effects, its cost can limit its use in certain experiments. However, there are several future directions for the use of HHS in scientific research, including the development of new biosensors, OLEDs, OFETs, drug delivery systems, and cancer therapy.
Synthesis Methods
The synthesis of HHS involves the reaction of 2,3,4,5-tetramethyl-1,4-cyclopentadiene with maleic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to produce HHS. The synthesis method of HHS has been well established and is widely used in laboratories.
Scientific Research Applications
HHS has been extensively used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of various biological molecules such as DNA, RNA, proteins, and lipids. HHS has also been used in the development of biosensors for the detection of various diseases. In addition, HHS has been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
properties
CAS RN |
17465-58-6 |
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Product Name |
1,1,4,7,7,8-Hexamethyl-S-hydrindacene |
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
3,3,4,5,5,8-hexamethyl-1,2,6,7-tetrahydro-s-indacene |
InChI |
InChI=1S/C18H26/c1-11-13-7-9-17(3,4)15(13)12(2)16-14(11)8-10-18(16,5)6/h7-10H2,1-6H3 |
InChI Key |
GFNBSFGVTDGSBQ-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C3=C1CCC3(C)C)C)(C)C |
Canonical SMILES |
CC1=C2CCC(C2=C(C3=C1CCC3(C)C)C)(C)C |
Other CAS RN |
17465-58-6 |
synonyms |
1,2,3,5,6,7-Hexahydro-1,1,4,7,7,8-hexamethyl-s-indacene |
Origin of Product |
United States |
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